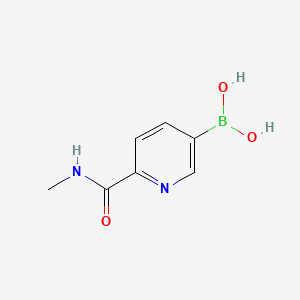

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

Description

Properties

IUPAC Name |

[6-(methylcarbamoyl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BN2O3/c1-9-7(11)6-3-2-5(4-10-6)8(12)13/h2-4,12-13H,1H3,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDGTPAHKOWCSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C(=O)NC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90855763 | |

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217340-94-7 | |

| Record name | [6-(Methylcarbamoyl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90855763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid (CAS 1217340-94-7)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, CAS number 1217340-94-7, is a key building block in medicinal chemistry, particularly valued for its role in the synthesis of complex molecules for drug discovery. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in Suzuki-Miyaura cross-coupling reactions. Detailed, adaptable experimental protocols are presented alongside a summary of its known applications in the development of therapeutic agents.

Compound Identity and Properties

This compound is a pyridinylboronic acid derivative. The presence of the boronic acid group makes it a versatile reagent in organic synthesis, while the methylcarbamoyl and pyridine functionalities can influence its solubility, reactivity, and biological activity in larger molecules.

| Property | Value |

| CAS Number | 1217340-94-7 |

| Molecular Formula | C₇H₉BN₂O₃ |

| Molecular Weight | 179.97 g/mol |

| Purity (Typical) | ≥96% |

| Appearance | Off-white to white solid |

| Storage Conditions | Inert atmosphere, 2-8°C |

Synthesis

A plausible synthetic route starts from a corresponding bromopyridine precursor, 5-bromo-N-methylpicolinamide. This starting material can be subjected to a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate to form the boronic ester, which is then hydrolyzed to the desired boronic acid.

General Experimental Protocol (Adaptable):

Materials:

-

5-bromo-N-methylpicolinamide

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate

-

Hydrochloric acid (HCl)

-

Diethyl ether

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-N-methylpicolinamide and anhydrous THF under a nitrogen atmosphere.

-

Lithium-Halogen Exchange: The solution is cooled to -78°C in a dry ice/acetone bath. n-Butyllithium is added dropwise via the dropping funnel, maintaining the temperature below -70°C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

Borylation: Triisopropyl borate is added dropwise, again keeping the temperature below -70°C. The mixture is then allowed to slowly warm to room temperature and stirred overnight.

-

Hydrolysis and Work-up: The reaction is quenched by the slow addition of aqueous HCl at 0°C. The mixture is stirred for 1-2 hours. The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield this compound.

Note: This is a generalized protocol and may require optimization for specific scales and desired purity.

Applications in Suzuki-Miyaura Cross-Coupling

This compound is primarily utilized as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds.

Patents indicate the use of this boronic acid in the synthesis of potent and selective Fibroblast Growth Factor Receptor (FGFR) inhibitors and compounds for the treatment of autoimmune diseases such as lupus. In these syntheses, the boronic acid is coupled with various aryl or heteroaryl halides or triflates to construct the core scaffolds of the target molecules.

General Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

Aryl or heteroaryl halide/triflate

-

This compound (1.2-1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a reaction vessel, add the aryl/heteroaryl halide, this compound, palladium catalyst, and base.

-

Degassing: The vessel is evacuated and backfilled with an inert gas several times. The solvent system is then added.

-

Reaction: The mixture is heated to the desired temperature (typically 80-120°C) and stirred until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Biological Relevance and Signaling Pathways

Currently, there is no publicly available data on the intrinsic biological activity of this compound itself. Its significance lies in its role as a synthetic intermediate. The final compounds synthesized using this building block, such as FGFR inhibitors, are designed to modulate specific signaling pathways.

FGFR Signaling Pathway:

Fibroblast Growth Factor Receptors are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of FGFR signaling is implicated in various cancers. Inhibitors synthesized using this compound are designed to block the ATP-binding site of the FGFR kinase domain, thereby inhibiting downstream signaling cascades.

Caption: Simplified FGFR signaling pathway and the point of intervention for inhibitors.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in constructing complex molecular architectures through Suzuki-Miyaura cross-coupling reactions has been demonstrated in the synthesis of potential therapeutics. This guide provides a foundational understanding of its properties and applications, along with adaptable protocols to facilitate its use in research and development. Further investigation into its own biological properties and the development of more streamlined synthetic routes will continue to enhance its value in the field of drug discovery.

physical and chemical properties of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in medicinal chemistry and drug discovery. This document collates available data on its characteristics, stability, and synthesis, offering valuable insights for its application in research and development.

Core Physical and Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 1217340-94-7 | [2] |

| Molecular Formula | C7H9BN2O3 | [2] |

| Molecular Weight | 179.97 g/mol | [2] |

| Appearance | White to off-white solid | [1] |

| Purity | Typically available at ≥96% | [2] |

| Predicted Density | 1.30 ± 0.1 g/cm³ | [3] |

| Predicted pKa | 6.62 ± 0.18 | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [4] |

Solubility and Stability Profile

The solubility of pyridine boronic acids is largely dictated by the polarity of the solvent. While specific quantitative solubility data for this compound is not extensively published, general principles for analogous compounds suggest good solubility in polar protic solvents like water and methanol, and moderate to good solubility in polar aprotic solvents such as DMSO and DMF.[5] Conversely, it is expected to have low solubility in nonpolar solvents like hexanes and toluene.[5]

Pyridine boronic acids are known to be sensitive to several environmental factors that can lead to degradation. Key considerations for handling and storage include:

-

Moisture: Can lead to the formation of boroxines (cyclic anhydrides).[2]

-

Oxygen: Prone to oxidation, which can result in protodeboronation (cleavage of the carbon-boron bond).[2]

-

Heat: Can accelerate degradation pathways.[2]

-

Light: Photodecomposition can be a concern for some organic molecules.[2]

Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial to maintain the integrity of the compound.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely available in peer-reviewed journals, the general synthesis of pyridinylboronic acids is well-documented. A common and effective method involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation.

A plausible synthetic pathway is illustrated in the workflow diagram below. This typically involves the reaction of a bromopyridine derivative with an organolithium reagent at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

Caption: General synthesis workflow for pyridinylboronic acids.

This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, a critical transformation in the synthesis of complex molecules for drug discovery.

The logical relationship for its primary application in Suzuki-Miyaura coupling is depicted below:

Caption: Suzuki-Miyaura coupling reaction components.

Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors and versatile synthetic intermediates.[1] While specific signaling pathways involving this compound are not detailed in the available literature, its structural motifs are present in molecules under investigation for various therapeutic areas. The pyridine and boronic acid moieties are key pharmacophores, and the methylcarbamoyl group can influence solubility, hydrogen bonding interactions, and metabolic stability. Its primary role in drug discovery is as a building block for the synthesis of more complex target molecules through reactions like the Suzuki-Miyaura coupling.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of this compound are not publicly available. However, general procedures for analogous reactions can be adapted.

General Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving a pyridinylboronic acid would typically involve the following steps:

-

To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2-3 equivalents).

-

Add an appropriate solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).

-

Heat the reaction mixture with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120 °C, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup, typically involving partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or brine.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for each specific substrate combination to achieve the best results.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for some of its physical properties are yet to be widely published, its known characteristics and reactivity in Suzuki-Miyaura coupling reactions make it an important tool for medicinal chemists. Careful handling and storage are necessary to ensure its stability and reactivity. Further research into its specific properties and applications will undoubtedly continue to expand its utility in the development of novel therapeutics.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. CAS 1217340-94-7 | this compound - Synblock [synblock.com]

- 3. WO2021074138A1 - Synthesis of 6-methyl-n1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine - Google Patents [patents.google.com]

- 4. 1217340-94-7|this compound|BLD Pharm [bldpharm.com]

- 5. d-nb.info [d-nb.info]

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid molecular structure and weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a compound of interest in chemical synthesis and pharmaceutical research.

Quantitative Molecular Data

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C7H9BN2O3 | [1][2] |

| Molecular Weight | 179.97 g/mol | [1][2] |

| CAS Number | 1217340-94-7 | [1][2] |

| MDL Number | MFCD08458474 | [1] |

| Purity | 96% | [1] |

Molecular Structure

The two-dimensional chemical structure of this compound is depicted in the diagram below. This visualization clarifies the atomic connectivity and the arrangement of functional groups within the molecule.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are typically proprietary to chemical suppliers. However, general methodologies for the synthesis of similar pyridineboronic acids often involve a Suzuki coupling reaction. Characterization and purity determination are commonly performed using techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm molecular weight and purity.

For specific, validated protocols, researchers should consult the documentation provided by the supplier from which the compound was procured.

References

Synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, a key building block in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. This document details the synthetic pathway, experimental protocols, and the biological context of its application, with a focus on its role as an intermediate in the creation of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors.

Introduction

This compound is a substituted pyridinylboronic acid of significant interest in medicinal chemistry. Its utility primarily lies in its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reactivity makes it an invaluable reagent for the construction of complex molecular architectures found in many biologically active compounds. Notably, this boronic acid is a critical intermediate in the synthesis of potent and selective IRAK4 inhibitors, which are being investigated for the treatment of various inflammatory and autoimmune diseases, as well as certain cancers.

Chemical Properties:

| Property | Value |

| CAS Number | 1217340-94-7 |

| Molecular Formula | C₇H₉BN₂O₃ |

| Molecular Weight | 179.97 g/mol |

Synthetic Pathway

The synthesis of this compound is typically achieved through a two-step process starting from a halogenated pyridine precursor. The general synthetic workflow involves a Miyaura borylation to form a boronate ester intermediate, which is subsequently hydrolyzed to yield the final boronic acid.

Caption: Overall synthetic workflow.

Experimental Protocols

The following protocols are based on established methodologies for Miyaura borylation and subsequent hydrolysis of the boronate ester.

Step 1: Synthesis of N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (Pinacol Ester Intermediate)

This step involves a palladium-catalyzed Miyaura borylation of 5-bromo-N-methylpicolinamide.

Reaction Scheme:

Reagents and Materials:

| Reagent/Material | Molar Mass ( g/mol ) |

| 5-Bromo-N-methylpicolinamide | 215.04 |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | 731.70 |

| Potassium Acetate (KOAc) | 98.14 |

| 1,4-Dioxane (anhydrous) | 88.11 |

Procedure:

-

To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 5-bromo-N-methylpicolinamide (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the vessel.

-

De-gas the mixture by bubbling the inert gas through the solution for 15-20 minutes.

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq) to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide as a solid.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 75-85% |

| Purity (by HPLC) | >95% |

| Melting Point | 113-115 °C |

Step 2: Synthesis of this compound

This step involves the hydrolysis of the pinacol ester intermediate to the final boronic acid.

Reaction Scheme:

Reagents and Materials:

| Reagent/Material |

| N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide |

| 2N Hydrochloric Acid (HCl) |

| Diethyl Ether |

Procedure:

-

Dissolve N-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinamide (1.0 eq) in a suitable solvent mixture (e.g., a mixture of a water-miscible organic solvent and water).

-

Add 2N hydrochloric acid and stir the mixture at room temperature for 12-18 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, adjust the pH of the solution to approximately 7 with a suitable base (e.g., sodium bicarbonate solution).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove organic impurities.

-

The aqueous layer containing the product can be used directly in subsequent steps or the product can be isolated by adjusting the pH and performing a suitable workup, such as precipitation and filtration, or by lyophilization. If a solid precipitates, it can be collected by filtration, washed with cold water and diethyl ether, and dried under vacuum.

Quantitative Data (Representative):

| Parameter | Value |

| Yield | 80-90% |

| Purity (by HPLC) | >97% |

Application in Drug Development: IRAK4 Inhibition

This compound is a crucial building block for the synthesis of IRAK4 inhibitors. IRAK4 is a serine/threonine kinase that plays a central role in the innate immune signaling pathways downstream of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of the IRAK4 signaling cascade is implicated in numerous inflammatory and autoimmune diseases.

IRAK4 Signaling Pathway

The binding of a ligand (e.g., a pathogen-associated molecular pattern or an interleukin) to its respective receptor (TLR or IL-1R) triggers the recruitment of the adaptor protein MyD88. This leads to the formation of the Myddosome complex, which facilitates the activation of IRAK4. Activated IRAK4 then phosphorylates and activates other kinases in the pathway, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of pro-inflammatory cytokines. IRAK4 inhibitors block this cascade at the level of IRAK4, thereby reducing the inflammatory response.

Caption: IRAK4 signaling pathway and point of inhibition.

Experimental Workflow: Suzuki Coupling for IRAK4 Inhibitor Synthesis

This compound is coupled with a suitable heterocyclic halide (e.g., a pyrimidine or purine derivative) via a Suzuki-Miyaura reaction to form the core structure of the IRAK4 inhibitor.

Caption: Suzuki coupling experimental workflow.

Conclusion

The synthesis of this compound via a two-step sequence of Miyaura borylation and hydrolysis is a robust and efficient method for producing this key intermediate. Its importance in the synthesis of IRAK4 inhibitors highlights its value to the drug discovery and development community. The detailed protocols and workflows provided in this guide are intended to support researchers in the synthesis and application of this versatile building block for the development of novel therapeutics.

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid literature review

An In-Depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic Acid for Advanced Drug Discovery

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

This compound is a specialized heterocyclic organoboron compound that has emerged as a pivotal building block in modern drug discovery. Its value lies in the unique combination of a pyridine core, a methylcarbamoyl functional group, and a reactive boronic acid moiety. This trifecta of features provides medicinal chemists with a versatile scaffold for synthesizing complex molecules, particularly through the robust and highly reliable Suzuki-Miyaura cross-coupling reaction.[1]

The pyridine ring is a common motif in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic properties. The methylcarbamoyl group at the 6-position offers an additional point for hydrogen bond donation and acceptance, potentially enhancing target affinity and modulating solubility. The boronic acid at the 3-position serves as the primary reactive handle for carbon-carbon bond formation, allowing for the strategic connection of this pyridine scaffold to other aryl or heteroaryl fragments. This guide provides a comprehensive overview of its properties, a representative synthesis protocol, and its core application in the Suzuki-Miyaura coupling, grounded in established chemical principles.

Physicochemical Properties and Identifiers

A clear understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. The key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1217340-94-7 | [2][3][4] |

| Molecular Formula | C7H9BN2O3 | [2] |

| Molecular Weight | 179.97 g/mol | [2] |

| IUPAC Name | This compound | |

| Purity | Typically ≥96% | [2] |

| Physical Form | Solid | |

| Storage | 2-8°C, under inert atmosphere |

Chemical Structure

The structural arrangement of the molecule is key to its reactivity and function.

Caption: Structure of this compound.

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes exist for pyridinyl boronic acids, a common and effective strategy involves a palladium-catalyzed Miyaura borylation of a corresponding halo-pyridine precursor. This method is favored for its high functional group tolerance and generally good yields. The following protocol describes a representative synthesis starting from 6-chloro-N-methylnicotinamide.

Overall Synthetic Workflow

This workflow illustrates the direct conversion of a halo-pyridine to the target boronic acid via a boronic ester intermediate.

Caption: General workflow for the synthesis of the target boronic acid.

Step-by-Step Experimental Protocol

Objective: To synthesize this compound from 6-chloro-N-methylnicotinamide.

Materials:

-

6-chloro-N-methylnicotinamide (1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

-

Potassium acetate (KOAc) (3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 6-chloro-N-methylnicotinamide, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Expertise Note: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium(0) species, which is the active catalytic form generated in situ.

-

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask. The mixture should be degassed by bubbling the inert gas through the solvent for 15-20 minutes.

-

Expertise Note: Degassing removes dissolved oxygen, which can interfere with the catalytic cycle. Dioxane is a common solvent for Suzuki-type reactions due to its ability to dissolve both organic and inorganic reagents and its relatively high boiling point.[5]

-

-

Reaction: Heat the reaction mixture to 90-100°C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.

-

Workup (Pinacol Ester): Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and inorganic salts. Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is the pinacol ester intermediate.

-

Hydrolysis to Boronic Acid: Dissolve the crude pinacol ester in a suitable solvent like acetone or THF. Add 1 M HCl and stir at room temperature for 2-4 hours.

-

Trustworthiness Note: The hydrolysis step is often monitored by LC-MS to ensure complete conversion. Incomplete hydrolysis will result in a mixture of the boronic acid and its ester, complicating purification.

-

-

Purification: Concentrate the mixture to remove the organic solvent. The resulting aqueous solution may precipitate the product. If not, adjust the pH to be weakly acidic (pH 4-5) to maximize precipitation. Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless complex pharmaceutical agents.[6][7]

Reaction Mechanism

The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6] A base is required to activate the boronic acid for the transmetalation step.[8]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (Ar-Br).

Materials:

-

Aryl bromide (1.0 equiv)

-

This compound (1.2-1.5 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.02-0.05 equiv)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv)

-

Solvent mixture: e.g., 1,4-Dioxane and Water (4:1) or Toluene/Ethanol/Water.

Procedure:

-

Reagent Charging: In a reaction vessel, combine the aryl bromide, this compound, and the base (e.g., K₂CO₃).

-

Expertise Note: An excess of the boronic acid is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions. The choice of base is crucial; stronger bases like Cs₂CO₃ can accelerate the reaction but may not be suitable for base-sensitive substrates.[5]

-

-

Catalyst and Solvent: Add the palladium catalyst, followed by the degassed solvent mixture.

-

Self-Validating System: The reaction mixture should be thoroughly degassed again after all components are added to ensure an oxygen-free environment, which is vital for catalyst longevity and preventing side reactions. A color change (often to a darker yellow or brown) upon heating is an initial indicator of catalytic activity.

-

-

Reaction Conditions: Heat the mixture with vigorous stirring to 80-100°C. Monitor the reaction by LC-MS. The reaction is typically complete within 2-12 hours.

-

Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over MgSO₄ or Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Conclusion: A Versatile Tool for Drug Development

This compound is more than just a chemical reagent; it is a strategic tool that enables the efficient synthesis of complex molecular architectures. Its utility in the Suzuki-Miyaura reaction allows for the reliable formation of biaryl and hetero-biaryl linkages, which are prevalent in many clinically successful drugs.[9][10] The presence of the N-methylcarbamoyl pyridine scaffold provides desirable drug-like properties, making this building block particularly valuable for researchers in oncology, inflammation, and infectious disease, where kinase inhibitors and other targeted therapies often incorporate such motifs.[11] A thorough understanding of its synthesis and reactivity, as outlined in this guide, empowers scientists to accelerate their drug discovery programs.

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 1217340-94-7 | this compound - Synblock [synblock.com]

- 3. 1217340-94-7|this compound|BLD Pharm [bldpharm.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Processes for preparing JAK inhibitors and related intermediate compounds - Patent US-9290506-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: Safety, Handling, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety considerations, handling procedures, and synthetic applications of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid. This document is intended for professionals in the fields of chemical research, drug discovery, and development who may be working with or considering the use of this compound.

Chemical and Physical Properties

This compound is a pyridinylboronic acid derivative. These compounds are of significant interest in medicinal chemistry and organic synthesis, primarily serving as versatile building blocks in cross-coupling reactions.

| Property | Value | Source |

| CAS Number | 1217340-94-7 | [1] |

| Molecular Formula | C₇H₉BN₂O₃ | [2] |

| Molecular Weight | 179.97 g/mol | [2] |

| Appearance | Solid (predicted) | - |

| Storage Conditions | 2-8°C, Inert atmosphere | [3] |

Safety and Handling

2.1. GHS Hazard Classification (Inferred)

The following hazard classifications are inferred from analogous compounds and should be treated as potential hazards until a specific SDS is available.

| Hazard Class | GHS Code | Hazard Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation |

2.2. Precautionary Measures and Personal Protective Equipment (PPE)

Due to the inferred hazards, the following precautions are recommended:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other suitable chemical-resistant gloves. A lab coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: If dusts are generated, a NIOSH-approved respirator for dusts should be used.

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling.

2.3. First Aid Measures (General Guidance)

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, seek medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.

2.4. Storage and Stability

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

-

Recommended storage is at 2-8°C under an inert atmosphere.[3]

-

Boronic acids can be sensitive to moisture and may degrade over time.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not available in the cited literature, general methods for the preparation of pyridinylboronic acids are well-established. The following represents a plausible, generalized synthetic workflow.

3.1. General Synthetic Workflow

The synthesis of pyridinylboronic acids typically involves the introduction of a boronic acid or boronate ester group onto a pyridine ring, often starting from a halogenated pyridine precursor. Two common methods are Miyaura borylation and lithium-halogen exchange followed by borylation.

Caption: General synthetic routes to pyridinylboronic acids.

3.2. Key Application: Suzuki-Miyaura Cross-Coupling

This compound is primarily used as a coupling partner in Suzuki-Miyaura reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals.[5][6][7][8]

General Suzuki-Miyaura Coupling Protocol:

-

Reaction Setup: To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl or heteroaryl halide (1.0 eq.), this compound (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Solvent Addition: Add a suitable solvent or solvent mixture (e.g., dioxane, toluene, DME, often with water).

-

Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC, GC, or LC-MS).

-

Workup: After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent and washed with water or an aqueous salt solution. The organic layer is then dried and concentrated.

-

Purification: The crude product is purified by a suitable method, such as column chromatography or recrystallization.

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information in the public domain detailing the biological activity or involvement in any signaling pathways of this compound. However, the broader class of boronic acids has been investigated for various biological activities. For instance, some boronic acid derivatives are known to act as inhibitors of serine proteases, such as the proteasome and β-lactamases.[9][10][11] The presence of the boronic acid functional group allows for covalent, reversible interactions with the active sites of these enzymes.

It is plausible that this compound is utilized as a synthetic intermediate in the development of more complex molecules that may have biological activity. Researchers working with this compound in drug discovery programs should consider its potential to be a precursor to biologically active agents.

Conclusion

This compound is a valuable synthetic building block, particularly for the construction of biaryl and heteroaryl compounds via Suzuki-Miyaura cross-coupling. While specific safety and toxicological data are limited, a cautious approach to handling, consistent with the procedures for other potentially hazardous boronic acids, is strongly advised. The experimental protocols provided in this guide are general and may require optimization for specific applications. Further research is needed to elucidate any intrinsic biological activity of this compound.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 1217340-94-7|this compound|BLD Pharm [bldpharm.com]

- 4. (6-(Methoxycarbonyl)pyridin-3-yl)boronic acid | 1072945-86-8 [b2b.sigmaaldrich.com]

- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid, with a focus on its solubility and its role in synthetic chemistry. Due to the limited publicly available quantitative solubility data for this specific compound, this guide leverages data from structurally related boronic acids to provide valuable insights into its expected behavior. Furthermore, it details established experimental protocols for solubility determination and key synthetic applications.

Introduction to this compound

This compound is an organoboron compound of significant interest in medicinal chemistry and drug discovery. The presence of the boronic acid moiety makes it a versatile building block, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, which is a fundamental method for the formation of carbon-carbon bonds.[1] The pyridinyl scaffold with a methylcarbamoyl substituent allows for specific molecular interactions and further functionalization, making it a valuable intermediate in the synthesis of complex pharmaceutical compounds.[1]

Solubility Profile

Direct quantitative solubility data for this compound in various organic solvents is not extensively reported in public literature. However, the solubility of boronic acids is generally influenced by the nature and position of substituents on the aromatic ring and the polarity of the solvent.[2]

Qualitative Solubility Insights:

General literature suggests that boronic acids, including pyridine-based analogs, exhibit solubility in polar organic solvents.[2] The presence of the methylcarbamoyl group, capable of hydrogen bonding, is expected to influence its solubility.

Analogous Solubility Data:

To estimate the solubility behavior of this compound, data for the parent compound, phenylboronic acid, is presented as a relevant proxy. It is important to note that substituents on the pyridine ring will alter these properties.

Table 1: Solubility of Phenylboronic Acid in Various Organic Solvents

| Solvent | Solubility Behavior | Reference |

|---|---|---|

| Dipropyl Ether | High | [3][4] |

| Acetone | High | [3][4] |

| 3-Pentanone | High | [3][4] |

| Chloroform | Moderate | [3][4] |

| Methylcyclohexane | Very Low | [3][4] |

| Water | Low (1.9 g/100 g H₂O at 20 °C) |[3] |

Note: This data is for phenylboronic acid and should be used as an estimation for the solubility of this compound.

Experimental Protocol for Solubility Determination

A reliable and commonly used technique for determining the solubility of boronic acids in organic solvents is the dynamic (or synthetic) method .[2][3][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.[2]

Principle: The dynamic method is based on monitoring the turbidity of a solid-liquid mixture of known composition as the temperature is slowly and constantly increased. The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the equilibrium solubility temperature for that specific composition.[2][5]

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating thermostat bath

-

Calibrated thermometer or temperature probe

-

Turbidity sensor (e.g., luminance probe or laser and photodetector)

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of known composition.[2][4]

-

Heating and Stirring: The sample is heated at a slow, constant rate (e.g., 0.1-0.5 K/min) while being vigorously stirred to ensure homogeneity.[2][5]

-

Turbidity Monitoring: The turbidity of the sample is continuously monitored.[2][5]

-

Equilibrium Temperature Determination: The temperature at which the solution becomes clear, indicated by a sharp change in turbidity, is recorded as the solubility temperature for that composition.[2][3][5]

-

Data Collection: The procedure is repeated for a range of compositions to construct a solubility curve (mole fraction vs. temperature).[2]

Visualization of Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for solubility determination and a typical synthetic application of pyridinyl boronic acids.

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

Pyridinyl boronic acids are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and hetero-biaryl structures, which are common motifs in pharmaceuticals.[1][6]

General Protocol Outline: A typical procedure involves the reaction of the pyridinyl boronic acid with an aryl or heteroaryl halide in the presence of a palladium catalyst, a ligand (e.g., triphenylphosphine), and a base in a suitable solvent mixture.[6]

-

Reactants: this compound, an appropriate aryl or heteroaryl halide.

-

Catalyst System: A palladium source such as Palladium(II) acetate and a phosphine ligand.

-

Base: An inorganic base like sodium carbonate is commonly used.

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often employed.

-

Procedure: The reactants are combined, degassed to remove oxygen, and heated until the reaction is complete. The product is then isolated and purified.[6]

Conclusion

While specific quantitative solubility data for this compound remains scarce in the public domain, this guide provides a framework for understanding its likely physicochemical properties based on analogous compounds. The detailed experimental protocol for solubility determination using the dynamic method offers a practical approach for researchers to generate this data in-house. Furthermore, the outlined synthetic application in Suzuki-Miyaura coupling highlights the compound's significance as a building block in the development of new chemical entities. The provided workflows serve as a visual aid for planning and executing these key experimental procedures.

References

Technical Guide: (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid for Researchers and Drug Development Professionals

An In-depth Overview of a Versatile Building Block in Medicinal Chemistry

Introduction

(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid is a specialized heterocyclic organoboron compound that serves as a critical building block in modern organic synthesis, particularly within the realm of drug discovery and development. Its utility is primarily centered on its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds to construct complex biaryl and heteroaryl structures. These structural motifs are prevalent in a wide array of biologically active molecules and approved pharmaceutical agents.[1][2] This technical guide provides a comprehensive overview of this compound, including its commercial availability, chemical properties, and a detailed experimental protocol for its application in Suzuki-Miyaura coupling.

Chemical Properties and Commercial Availability

This compound is a stable, solid compound with the following key identifiers:

This reagent is available from a variety of commercial suppliers, catering to the needs of researchers in both academic and industrial settings. The availability of this compound from multiple sources ensures a stable supply chain for research and development activities.

Commercial Supplier Data

| Supplier | Catalog Number | Purity | Available Quantities |

| Synblock | AB88091 | 96% | Inquire for bulk |

| AOBChem USA | AOB88091 | Not Specified | 500mg, 1g, 5g, 10g |

| BLDpharm | BD00788091 | Not Specified | Inquire |

| Pharmaffiliates | Not Specified | Not Specified | Inquire |

Note: Pricing and availability are subject to change. Please consult the respective supplier's website for the most current information.[3][4][5][6]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction is a powerful and versatile method for the formation of C-C bonds between sp²-hybridized carbon atoms, such as those in aryl, vinyl, or heteroaryl systems. The reaction is widely favored in medicinal chemistry due to its mild reaction conditions, tolerance of a broad range of functional groups, and the general stability and low toxicity of the boronic acid starting materials.[1][7]

The general catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

Materials:

-

This compound

-

Aryl bromide

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware and purification equipment (e.g., Schlenk flask, condenser, magnetic stirrer, silica gel for chromatography)

Procedure:

-

Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol), this compound (1.2-1.5 mmol), and the base (2.0-3.0 mmol).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

-

Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 10 mL). Degas the solution by bubbling the inert gas through it for 10-15 minutes. Subsequently, add the palladium catalyst (0.02-0.05 mmol).

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl product.

Conclusion

This compound is a valuable and commercially accessible building block for the synthesis of complex molecules in drug discovery and medicinal chemistry. Its primary utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heteroaryl scaffolds. The provided technical information and generalized experimental protocol offer a solid foundation for researchers and scientists to incorporate this versatile reagent into their synthetic strategies. As with any chemical reaction, optimization of the reaction conditions, including the choice of catalyst, base, and solvent, may be necessary to achieve the desired outcome for a specific substrate combination.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. CAS 1217340-94-7 | this compound - Synblock [synblock.com]

- 4. aobchem.com [aobchem.com]

- 5. 1217340-94-7|this compound|BLD Pharm [bldpharm.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Core Mechanism of Action of Pyridine-Based Boronic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of pyridine-based boronic acids, a class of compounds with significant therapeutic potential. By leveraging their unique chemical properties, these molecules serve as potent and often selective inhibitors of various key enzymes implicated in a range of diseases, from cancer to infectious diseases. This document details their molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways and workflows.

Fundamental Principles of Action: The Boron Advantage

The therapeutic efficacy of pyridine-based boronic acids stems from the unique physicochemical and electronic characteristics of the boronic acid moiety [-B(OH)₂]. Boronic acids act as Lewis acids, readily forming reversible covalent complexes with nucleophilic residues in the active sites of target enzymes.[1][2] This interaction is central to their inhibitory mechanism. The boron atom, with its vacant p-orbital, can accept a pair of electrons from a nucleophilic amino acid residue, such as the hydroxyl group of serine or threonine, forming a stable tetrahedral intermediate.[1][2][3] This stable complex mimics the transition state of the enzymatic reaction, effectively blocking the enzyme's catalytic activity.[4]

The pyridine ring, a common pharmacophore in medicinal chemistry, contributes to the overall activity and selectivity of these compounds.[5] It can engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with the target protein, thereby enhancing binding affinity and specificity.[5] The nitrogen atom in the pyridine ring can also influence the electronic properties of the boronic acid group, modulating its reactivity and binding characteristics.

Key Enzymatic Targets and Mechanisms of Inhibition

Pyridine-based boronic acids have demonstrated inhibitory activity against a range of clinically relevant enzymes. The primary mechanisms of action for the most prominent targets are detailed below.

Serine Protease Inhibition

Many pyridine-based boronic acids are potent inhibitors of serine proteases, a large family of enzymes involved in diverse physiological processes, including blood coagulation, digestion, and inflammation.[2][3][6] The catalytic triad of serine proteases, typically consisting of serine, histidine, and aspartate, is the primary target.

The mechanism involves the nucleophilic attack of the active site serine's hydroxyl group on the electrophilic boron atom of the boronic acid.[3][6] This forms a covalent, tetrahedral boronate adduct that is stabilized by interactions with the oxyanion hole and the catalytic histidine.[3] This stable complex effectively blocks the active site, preventing substrate binding and catalysis.[2]

Caption: Mechanism of serine protease inhibition by a pyridine-based boronic acid.

Proteasome Inhibition

The proteasome is a large protein complex responsible for degrading ubiquitinated proteins, playing a crucial role in cellular processes such as cell cycle regulation and apoptosis.[1][7] Inhibition of the proteasome is a validated strategy in cancer therapy. Pyridine-based dipeptidyl boronic acids, such as bortezomib, are potent proteasome inhibitors.

The N-terminal threonine residue in the active site of the proteasome's β-subunits acts as the catalytic nucleophile.[1][8] The boronic acid moiety of the inhibitor forms a stable, reversible covalent bond with the hydroxyl group of this threonine residue.[8][9] This interaction blocks the chymotrypsin-like activity of the proteasome, leading to an accumulation of ubiquitinated proteins and subsequent induction of apoptosis in cancer cells.[1][7]

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. mdpi.com [mdpi.com]

- 4. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]

- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Proteasome inhibition: mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The molecular mechanisms of acquired proteasome inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Expanding Role of Boronic Acids in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Boronic acids have emerged from the realm of synthetic curiosities to become a cornerstone of modern medicinal chemistry. Initially perceived with caution due to concerns about toxicity, the approval of bortezomib in 2003 marked a paradigm shift, unveiling the therapeutic potential of this unique functional group.[1] This technical guide provides an in-depth exploration of the multifaceted roles of boronic acids in drug discovery and development. It covers their fundamental chemical properties, diverse mechanisms of action, and applications across various therapeutic areas, including oncology, infectious diseases, and beyond. The guide also offers detailed experimental protocols for key assays, quantitative data on the potency of representative boronic acid-based drugs and inhibitors, and visualizations of relevant biological pathways and drug discovery workflows to provide a comprehensive resource for researchers in the field.

Introduction: The Resurgence of a Versatile Pharmacophore

The boronic acid moiety, characterized by a boron atom bonded to an alkyl or aryl group and two hydroxyl groups, possesses unique electronic and geometric properties that make it a versatile pharmacophore in drug design.[2] Its ability to form reversible covalent bonds with nucleophilic residues, particularly the serine in the active sites of many enzymes, is central to its mechanism of action as a potent enzyme inhibitor.[3] Furthermore, the trigonal planar geometry of the boronic acid can change to a tetrahedral state upon binding, mimicking the transition state of substrate hydrolysis and leading to tight and specific inhibition.[4]

The initial apprehension surrounding the use of boron-containing compounds in medicine has been largely dispelled by the success of several FDA-approved drugs. These include the proteasome inhibitors bortezomib and ixazomib for the treatment of multiple myeloma, and the β-lactamase inhibitor vaborbactam, used in combination with antibiotics to combat resistant bacterial infections.[5] This success has spurred a renewed interest in exploring boronic acids for a wide range of therapeutic targets.[6]

Mechanism of Action: A Reversible Covalent Dance

The primary mechanism by which boronic acids exert their biological effects is through the formation of a reversible covalent bond with a catalytic serine or threonine residue within the active site of a target enzyme. The boron atom, a Lewis acid, readily interacts with the hydroxyl group of the serine/threonine, forming a stable tetrahedral boronate intermediate. This intermediate mimics the transition state of the natural substrate, effectively blocking the enzyme's catalytic activity.[3] The reversibility of this interaction is a key advantage, potentially reducing the risk of off-target effects and toxicity associated with irreversible inhibitors.

Therapeutic Applications: A Broad and Expanding Spectrum

The versatility of the boronic acid pharmacophore has led to its application in a diverse array of therapeutic areas.

Anticancer Agents

The most prominent application of boronic acids in medicine is in the treatment of cancer, particularly multiple myeloma.

-

Proteasome Inhibitors: Bortezomib and ixazomib are potent inhibitors of the 26S proteasome, a critical cellular machine responsible for degrading ubiquitinated proteins.[7] By inhibiting the chymotrypsin-like activity of the proteasome's β5 subunit, these drugs disrupt protein homeostasis, leading to an accumulation of misfolded and regulatory proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells.[8][9] The inhibition of the proteasome also disrupts the NF-κB signaling pathway, which is constitutively active in many cancers and promotes cell survival and proliferation.[10]

Antibacterial Agents

The rise of antibiotic resistance has created an urgent need for new therapeutic strategies. Boronic acids have emerged as a promising class of β-lactamase inhibitors.

-

β-Lactamase Inhibitors: Vaborbactam is a cyclic boronic acid that potently inhibits a broad spectrum of serine β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC).[11] By inactivating these enzymes, vaborbactam restores the efficacy of β-lactam antibiotics like meropenem, which would otherwise be degraded by the resistant bacteria.

Other Therapeutic Areas

The application of boronic acids extends beyond oncology and infectious diseases. Research is actively exploring their potential as:

-

Antiviral Agents: Phenylboronic acid derivatives have been investigated for their ability to bind to the carbohydrate structures on the surface of enveloped viruses, potentially inhibiting viral entry.[12][13]

-

Serine Protease Inhibitors: Peptidyl boronic acids have shown potent and selective inhibition of serine proteases like prostate-specific antigen (PSA), suggesting their potential in treating prostate cancer.[14]

-

Histone Deacetylase (HDAC) Inhibitors: Boronic acid-based compounds have been designed to inhibit HDACs, enzymes that play a crucial role in epigenetic regulation and are implicated in cancer.[3]

Quantitative Data on Boronic Acid Inhibitors

The potency of boronic acid-based inhibitors is a key determinant of their therapeutic potential. The following tables summarize key quantitative data for representative boronic acid drugs and inhibitors.

| Drug | Target | Cell Line/Enzyme | IC50/Ki | Reference |

| Bortezomib | 20S Proteasome (Chymotrypsin-like) | Purified | Ki = 0.6 nM | [13] |

| 26S Proteasome (Chymotrypsin-like) | Myeloma Cell Lines | IC50 = 7.1 - 15.9 nM | [4][8] | |

| Ixazomib | 20S Proteasome | Purified | Ki = 4.9 nM | [9] |

| Vaborbactam | KPC-2 β-Lactamase | Purified | Ki = 0.056 µM | [10] |

| AmpC β-Lactamase | Purified | Ki = 0.18 µM | [10] | |

| (S)-18 (HDAC Inhibitor) | HDACs | Purified | IC50 = Potent | [3] |

| (S)-20 (HDAC Inhibitor) | HDACs | Purified | IC50 = Potent | [3] |

| (S)-21 (HDAC Inhibitor) | HDACs | Purified | IC50 = Potent | [3] |

| Z-SSKL(boro)L (PSA Inhibitor) | Prostate-Specific Antigen | Purified | Ki = 65 nM | [14] |

Table 1: Inhibitory Potency of Selected Boronic Acid Compounds. This table summarizes the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for several key boronic acid-based inhibitors against their respective targets.

| Drug Combination | Patient Population | Overall Response Rate (ORR) | Reference |

| Ixazomib + Lenalidomide + Dexamethasone | Newly Diagnosed Multiple Myeloma | 90% | |

| Relapsed/Refractory Multiple Myeloma | 78.3% |

Table 2: Clinical Efficacy of Ixazomib in Multiple Myeloma. This table presents the overall response rates from clinical trials of ixazomib in combination with other agents for the treatment of multiple myeloma.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of boronic acids.

Protocol 1: 20S Proteasome Chymotrypsin-Like Activity Assay

This protocol describes the measurement of the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate and the determination of the IC50 value for an inhibitor like bortezomib.[5][10]

Materials:

-

Purified 20S proteasome

-

Assay Buffer: 20 mM Tris-HCl, pH 7.5, 0.5 mM EDTA

-

Fluorogenic Substrate: Suc-LLVY-AMC (N-Succinyl-Leu-Leu-Val-Tyr-7-Amino-4-methylcoumarin)

-

Bortezomib

-

DMSO

-

Black 96-well microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of Suc-LLVY-AMC in DMSO.

-

Prepare a stock solution of bortezomib in DMSO and perform serial dilutions to obtain a range of concentrations for IC50 determination.

-

Dilute the purified 20S proteasome to a working concentration (e.g., 0.25 nM) in pre-warmed assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50 µL of the diluted 20S proteasome solution to each well.

-

For inhibitor wells, add 1 µL of the respective bortezomib dilution. For control wells, add 1 µL of DMSO.

-

Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 49 µL of pre-warmed assay buffer followed by 1 µL of the 10 mM Suc-LLVY-AMC stock solution to each well (final substrate concentration: 100 µM).

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) kinetically, with readings taken every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) for each concentration of bortezomib by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Calculate the percentage of inhibition for each bortezomib concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the bortezomib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 2: MTT Cell Viability Assay

This protocol details the use of the MTT assay to determine the cytotoxic effect of a compound like bortezomib on a multiple myeloma cell line (e.g., RPMI 8226).[6][8][14]

Materials:

-

RPMI 8226 multiple myeloma cells

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Bortezomib

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well clear flat-bottom microplate

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest RPMI 8226 cells in the logarithmic growth phase and resuspend them in fresh medium to a concentration of 1 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension (1 x 10⁴ cells) into each well of a 96-well plate.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow cells to attach and resume growth.

-

-

Drug Treatment:

-

Prepare a series of dilutions of bortezomib in culture medium from a stock solution in DMSO.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of bortezomib. Include wells with medium and DMSO as a vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Incubation and Formazan Solubilization:

-

After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

Carefully remove the medium containing MTT from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Absorbance Measurement and Data Analysis:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the bortezomib concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Protocol 3: Synthesis of an Aryl Boronic Acid via Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of an aryl boronic acid from an aryl halide and a diboron reagent using a palladium catalyst.[1][2][7]

Materials:

-

Aryl halide (e.g., 4-bromoanisole)

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate, KOAc)

-

Solvent (e.g., 1,4-dioxane or DMF, anhydrous)

-

Schlenk flask and magnetic stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup:

-

To a dry Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), and potassium acetate (1.5 mmol).

-

Add the palladium catalyst (e.g., 3 mol% Pd(dppf)Cl₂).

-

Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., Argon) three times.

-

-

Reaction Execution:

-

Add anhydrous solvent (e.g., 5 mL of 1,4-dioxane) to the flask via syringe.

-

Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100°C) and stir the mixture vigorously.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product (the boronic ester) can often be used directly in the next step or purified by column chromatography on silica gel.

-

-

Hydrolysis to Boronic Acid (Optional):

-

To obtain the free boronic acid, the crude boronic ester can be hydrolyzed. Dissolve the ester in a mixture of acetone and water.

-

Add an acid (e.g., HCl) and stir at room temperature until the hydrolysis is complete (monitored by TLC or GC-MS).

-

Remove the acetone under reduced pressure and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers, filter, and concentrate to yield the aryl boronic acid.

-

Visualizing the Landscape: Signaling Pathways and Drug Discovery Workflows

Understanding the biological context in which boronic acid drugs operate and the process of their discovery is crucial. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a generalized workflow for enzyme inhibitor drug discovery.

Caption: The Ubiquitin-Proteasome Pathway for protein degradation.

Caption: The canonical NF-κB signaling pathway.

Caption: A generalized workflow for small molecule enzyme inhibitor drug discovery.

Conclusion and Future Directions

Boronic acids have firmly established their place in the medicinal chemist's toolbox. Their unique ability to form reversible covalent interactions with key enzymatic targets has led to the development of life-saving drugs. The continued exploration of boronic acid chemistry, coupled with a deeper understanding of disease biology, promises to unlock new therapeutic opportunities. Future research will likely focus on developing more selective and potent boronic acid inhibitors for a wider range of targets, as well as exploring novel delivery strategies to enhance their therapeutic index. The journey of boronic acids in medicinal chemistry is far from over, and their story continues to be written in the laboratories and clinics around the world.

References

- 1. benchchem.com [benchchem.com]

- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nitrocefin.com [nitrocefin.com]

- 4. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. biopioneer.com.tw [biopioneer.com.tw]

- 9. Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Drug Discovery Workflow - What is it? [vipergen.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. upm-inc.com [upm-inc.com]

- 14. noblelifesci.com [noblelifesci.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling Using (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the use of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This pyridinylboronic acid is a valuable building block in medicinal chemistry for the synthesis of complex biaryl and heteroaryl structures, which are prominent motifs in numerous pharmaceutical agents.[1] The provided protocol offers a robust method for carbon-carbon bond formation, enabling the facile introduction of a functionalized pyridine ring into a variety of molecular scaffolds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate.[3][4] Pyridine-containing biaryl compounds are of particular interest in drug discovery due to their presence in numerous biologically active molecules.[5][6] The use of substituted pyridylboronic acids, such as this compound, allows for the precise and efficient incorporation of this key heterocycle.